5-Bromo-4-methyloxazole
Description
BenchChem offers high-quality 5-Bromo-4-methyloxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-methyloxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEENPJFQTCNAHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Electronic Structure & Reactivity Profiling of Brominated Oxazoles: A Computational Guide
Executive Summary
The Halogen Advantage in Heterocyclic Scaffolds
Brominated oxazoles represent a critical intersection between structural stability and reactive versatility in medicinal chemistry. Unlike their non-halogenated counterparts, the introduction of a bromine atom induces significant electronic anisotropy—specifically the formation of a positive electrostatic potential region known as the
This technical guide provides a rigorous computational framework for characterizing these systems. Moving beyond standard protocols, we focus on capturing the subtle dispersion forces and charge transfer effects inherent to heavy-halogenated heterocycles.
Part 1: Theoretical Framework & Methodology
Level of Theory Selection
For brominated systems, standard functionals (e.g., B3LYP) often fail to accurately describe non-covalent interactions due to a lack of long-range dispersion corrections. To ensure scientific integrity, the following theoretical levels are prescribed:
-
Geometry Optimization & Frequencies: M06-2X or \omega B97X-D / 6-311++G(d,p).
-
Rationale: These functionals include dispersion corrections essential for modeling the
-hole and intermolecular stacking common in oxazole crystals. -
Basis Set: The inclusion of diffuse functions (++) is non-negotiable for describing the loose electron density of the bromine lone pairs.
-
-
Excited States (UV-Vis): TD-DFT // CAM-B3LYP / def2-TZVP.
-
Rationale: Long-range corrected functionals prevent the "ghost" charge-transfer states often artifactually produced by B3LYP in push-pull heteroaromatics.
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Rationale: Superior to PCM for calculating
in polar solvents (DMSO, Water) relevant to biological assays.
-
Computational Workflow Diagram
The following directed graph outlines the self-validating protocol for full electronic characterization.
Figure 1: Self-validating computational workflow for halogenated heterocycles. The frequency check (NIMAG=0) acts as the primary quality gate.
Part 2: Structural & Electronic Analysis[1]
Geometric Distortion & Bond Criticality
Bromination at the C2, C4, or C5 positions of the oxazole ring induces specific geometric distortions.
-
Bond Lengths: The
bond length is a critical indicator of conjugation efficiency. In 2-bromooxazole, a shortening of the bond is typically observed due to the inductive withdrawal of the halogen. -
Protocol: Extract bond lengths and compare against the sum of covalent radii. Significant deviations (
) indicate strong resonance contributions.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap (
| Property | Definition | Physical Significance in Oxazoles |
| HOMO | Highest Occupied Molecular Orbital | Nucleophilic character; typically localized on the oxazole |
| LUMO | Lowest Unoccupied Molecular Orbital | Electrophilic character; lowered by Br-substitution, facilitating nucleophilic attack. |
| Resistance to charge transfer. Brominated oxazoles are "softer" than parent oxazoles. | ||
| Tendency of electrons to escape. |
Note:
The -Hole & Halogen Bonding
The defining feature of brominated oxazoles is the Molecular Electrostatic Potential (MEP) anisotropy.
-
Mechanism: The electron density on the bromine atom is not uniform. While the equatorial belt is electron-rich (negative potential), the region along the
bond axis is electron-deficient. -
Visualization: Map the electrostatic potential onto the 0.001 a.u. electron density isosurface.
-
Target Metric:
(Maximum positive potential on the surface). A higher correlates linearly with stronger halogen bond affinity toward biological nucleophiles (e.g., backbone carbonyls in proteins).
Part 3: Reactivity Profiling Protocol
Global & Local Reactivity Descriptors
To predict where a drug metabolite or enzyme might attack the oxazole ring, we utilize Fukui functions.
Step-by-Step Protocol:
-
Calculate Neutral State: Optimize geometry of the neutral molecule (
electrons). -
Calculate Ionic States: Perform single-point energy calculations on the neutral geometry for:
-
Cation (
electrons). -
Anion (
electrons).
-
-
Compute Fukui Indices:
-
Nucleophilic Attack (
): (LUMO density). -
Electrophilic Attack (
): (HOMO density). -
Radical Attack ($f^0):
.
-
Interpretation:
In 5-bromooxazoles, the C2 position typically exhibits the highest
Spectroscopic Signatures (Validation)
Theoretical data must be benchmarked against experimental spectra.
-
IR Spectrum: Look for the characteristic
stretch ( ) and the oxazole ring breathing mode ( ). -
NMR (
): The carbon attached to Bromine will show a significant upfield shift relative to the parent oxazole due to the heavy atom effect (spin-orbit coupling), often appearing around 120-130 ppm depending on conjugation.
Part 4: Case Study & Implications for Drug Design
Case Study: 2-(4-Bromophenyl)oxazole
In a study of 2-aryl-substituted oxazoles, DFT calculations reveal that the torsion angle between the phenyl and oxazole rings is critical.
-
Planar Conformation: Maximizes
-conjugation, lowering the HOMO-LUMO gap (red-shift in UV-Vis). -
Twisted Conformation: Often preferred in solution due to steric hindrance, disrupting the "push-pull" electronic channel.
Halogen Bonding in Docking: When docking brominated oxazoles into protein active sites, standard force fields (e.g., AMBER, CHARMM) often treat halogens as purely negative spheres. This is incorrect .
-
Correction: One must use "Extra Point" (EP) charge models or Quantum Polarized Ligand Docking (QPLD) to represent the positive
-hole. Failure to do so results in false-negative binding predictions.
Electronic Structure-Activity Relationship (eSAR) Diagram
Figure 2: The causal pathway from atomic substitution to biological efficacy. The dual pathway (Non-covalent vs. Covalent) highlights the versatility of the scaffold.
References
-
Theoretical Study of Electronic Properties of Azoles. Journal of Emerging Technologies and Innovative Research. [Link]
-
Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study. ResearchGate. [Link]
-
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures. MDPI Molecules. [Link]
-
The Halogen Bond. Chemical Reviews (ACS). [Link]
-
The Distance between Minima of Electron Density and Electrostatic Potential as a Measure of Halogen Bond Strength. International Journal of Molecular Sciences. [Link]
-
Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry. [Link]
-
New Type of Halogen Bond: Multivalent Halogen Interacting with π- and σ-Electrons. MDPI Crystals. [Link]
Stability and Storage of 5-Bromo-4-methyloxazole: A Technical Guide
Topic: Stability and Storage of 5-Bromo-4-methyloxazole (CAS 929094-30-4) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]
Executive Summary: The "Golden Rules" of Handling
5-Bromo-4-methyloxazole (CAS 929094-30-4) is a highly functionalized heterocyclic building block used primarily in palladium-catalyzed cross-coupling and lithiation-borylation sequences.[1] Its utility is offset by its fragility; the electron-rich oxazole ring, combined with the labile C5-bromine bond, makes it susceptible to hydrolytic ring-opening , photolytic dehalogenation , and oxidative degradation .[1][2]
Immediate Storage Directive:
-
Temperature: Refrigerate at 2°C to 8°C (Long-term: -20°C recommended).
-
Light: Amber glass or foil-wrapped containers (Zero UV exposure).[1]
-
Moisture: Desiccator storage is mandatory; the compound is hygroscopic and hydrolytically unstable.[1][2]
Physicochemical Profile & Identification
Before establishing stability protocols, verify the compound identity to distinguish it from its isomers (e.g., 5-bromo-2-methyloxazole).[1]
| Property | Specification | Notes |
| Chemical Name | 5-Bromo-4-methyloxazole | |
| CAS Number | 929094-30-4 | Distinct from 2-methyl isomer (1391740-17-2) |
| Molecular Formula | C₄H₄BrNO | |
| Molecular Weight | 161.98 g/mol | |
| Physical State | Low-melting solid or Oil | Often appears as a yellow/orange oil if impure or slightly degraded.[1] |
| Solubility | DMSO, Methanol, DCM | Reacts with protic solvents over time.[1][2] |
| Reactivity | Electrophile / Nucleophile | C5-Br is susceptible to Lithium-Halogen exchange.[1] |
Degradation Mechanisms: The Chemistry of Instability
Understanding why 5-Bromo-4-methyloxazole degrades is essential for troubleshooting experimental failures.
A. Hydrolytic Ring Opening (The Primary Threat)
The oxazole ring is a masked dipeptide equivalent.[1][2] Under acidic conditions (even slightly acidic moisture from the air), the C2 position is vulnerable to nucleophilic attack by water.[2] This leads to ring opening, destroying the aromatic system and releasing acyclic byproducts.[1][2]
-
Mechanism: Protonation of N3
Water attack at C2 Ring cleavage Formation of -acylamino ketones.[1]
B. Photolytic De-bromination
The C5-Br bond is relatively weak (bond dissociation energy ~65-70 kcal/mol).[1] Exposure to UV light (or bright ambient lab light) can induce homolytic cleavage, generating a radical species that abstracts hydrogen from the solvent or neighboring molecules, resulting in 4-methyloxazole (de-brominated impurity).[1][2]
C. Visualization of Degradation Pathways
The following diagram details the structural collapse of the molecule under stress.
Caption: Mechanistic pathways for photolytic dehalogenation and hydrolytic ring opening of 5-Bromo-4-methyloxazole.
Storage & Handling Protocols (SOP)
This protocol ensures the integrity of the compound for use in sensitive reactions like Suzuki couplings or lithiations.[1][2]
Phase 1: Receipt & Initial Handling [1][2]
-
Visual Inspection: The compound should be an off-white solid or pale yellow oil.[1] Dark brown or black coloration indicates significant oxidation or polymerization.[1][2]
-
Aliquot immediately: Do not store a large stock bottle that is repeatedly opened. Divide the material into single-use vials inside a glovebox or under a cone of Nitrogen.
-
Seal: Parafilm is insufficient. Use Teflon-lined caps and wrap with electrical tape or Parafilm M over the cap-glass junction.[1]
Phase 2: Long-Term Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | -20°C (Preferred) or 2-8°C | Retards thermal decomposition and hydrolysis rates.[1] |
| Atmosphere | Argon or Nitrogen | Prevents oxidative degradation and moisture ingress.[1] |
| Container | Amber Glass Vial | Blocks UV radiation to prevent C-Br cleavage.[1] |
| Desiccant | Silica Gel in Secondary Container | Creates a micro-environment with <10% RH.[1][2] |
Phase 3: Decision Tree for Usage
Use this workflow to determine if your sample is safe to use.[1][2]
Caption: Operational workflow for assessing compound viability prior to synthesis.
Quality Control (QC) Markers
When analyzing the stability of stored samples, look for these specific signals.
-
1H NMR (CDCl3):
-
Parent: Look for the methyl singlet (~2.2-2.4 ppm) and the C2-H singlet (~7.8-8.0 ppm).[1]
-
Degradant (Hydrolysis): Appearance of broad amide/amine peaks or multiple methyl ketones (2.0-2.5 ppm region shifting).[1]
-
Degradant (De-bromination):[2] Appearance of a new aromatic proton signal corresponding to the C5-H of 4-methyloxazole.[1]
-
-
LC-MS:
-
Monitor for [M+H]+ = 162/164 (Parent, 1:1 Br isotope pattern).[2]
-
Flag [M+H]+ = 84 (4-methyloxazole) or [M+H]+ = 180 (Hydrolyzed/Hydrated adducts).
-
Safety & Toxicology (HSE)
-
Hazards: 5-Bromo-4-methyloxazole is an Irritant (Skin/Eye/Respiratory) .[1]
-
Sensitization: Halogenated heterocycles are potent sensitizers.[1][2] Avoid all skin contact.[1][2]
-
Volatiles: If the compound degrades, it may release Hydrogen Bromide (HBr) , which is corrosive.[1][2] Open old bottles in a fume hood.
References
-
PubChem. (2025).[1][2][3][4][5] 5-Bromo-4-methyloxazole (CAS 929094-30-4) Compound Summary. National Center for Biotechnology Information.[1][2] [Link]2]
-
Fisher Scientific. (2023).[1][2] Safety Data Sheet: Brominated Oxazoles. (General handling guidelines for halogenated oxazoles). ]">https://www.fishersci.com[2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Bromo-1,2-oxazole | C3H2BrNO | CID 20131663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromooxazole | C3H2BrNO | CID 21846775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO | CID 83680908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-4-methyloxazole
Topic: Suzuki-Miyaura Coupling with 5-Bromo-4-methyloxazole Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
The 4-methyloxazole scaffold is a privileged structural motif in medicinal chemistry, serving as a bioisostere for amides and phenyl rings in kinase inhibitors and anti-inflammatory agents. However, the functionalization of 5-bromo-4-methyloxazole via palladium-catalyzed cross-coupling presents specific challenges, including catalyst poisoning by the oxazole nitrogen, competitive C2-H activation, and hydrolytic instability. This guide provides a robust, field-validated protocol for the Suzuki-Miyaura coupling of 5-bromo-4-methyloxazole with diverse aryl and heteroaryl boronic acids, emphasizing mechanistic control and reaction optimization.
Introduction & Mechanistic Rationale
The Substrate Challenge
5-Bromo-4-methyloxazole is an electron-rich heteroaryl halide compared to its pyridine or pyrimidine counterparts. Its reactivity profile is defined by three competing factors:
-
C5-Br Reactivity: The desired site for oxidative addition. While activated by the heteroatom, it is less reactive than electron-deficient systems, requiring electron-rich phosphine ligands to facilitate the Pd(0) insertion.
-
C2-H Acidity (pKa ~20): The proton at the C2 position is relatively acidic. The use of strong bases (e.g., alkoxides) can lead to deprotonation, resulting in ring-opening decomposition or competitive C2-arylation (direct C-H activation).
-
N-Coordination: The oxazole nitrogen can coordinate to the Palladium center, displacing labile ligands and arresting the catalytic cycle (catalyst poisoning).
Mechanistic Strategy
To overcome these hurdles, the catalytic system must be designed to favor Oxidative Addition at C5 while suppressing C2-deprotonation.
-
Catalyst Selection: Bidentate ligands (e.g., dppf) or bulky monodentate biaryl phosphines (e.g., XPhos, SPhos) are essential. They prevent the formation of stable bis-oxazole-Pd complexes and accelerate the reductive elimination step.
-
Base Selection: Weak, inorganic bases (Carbonates, Phosphates) are preferred over Hydroxides or Alkoxides to maintain the pH below the threshold for C2-deprotonation.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle adapted for 5-bromo-4-methyloxazole, highlighting the critical "Danger Zone" where side reactions occur.
Figure 1: Catalytic cycle for 5-bromo-4-methyloxazole showing the primary pathway and potential failure modes (red).
Optimization Matrix
The following table summarizes screening results for coupling 5-bromo-4-methyloxazole with Phenylboronic acid.
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 45 | Slow conversion; Pd black formation. |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 30 | Low solubility of boronate; homocoupling observed. |
| 3 | Pd(dppf)Cl₂·DCM | dppf | K₂CO₃ | Dioxane/H₂O | 90 | 88 | Robust; excellent functional group tolerance. |
| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | n-BuOH | 100 | 92 | Best for sterically hindered boronic acids. |
| 5 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | 60 | 85 | Good for low-temperature needs. |
| 6 | Pd(PPh₃)₄ | - | NaOtBu | DME | 80 | <10 | Decomposition; ring opening via C2-deprotonation. |
Experimental Protocol
Method A: The "Workhorse" Protocol (Standard)
Recommended for most aryl/heteroaryl boronic acids.
Materials:
-
5-Bromo-4-methyloxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Boronic Acid (1.5 mmol) and K₂CO₃ (3.0 mmol, 415 mg).
-
Substrate Addition: Add 5-Bromo-4-methyloxazole (1.0 mmol, ~162 mg). Note: If the oxazole is an oil, weigh it directly into the vial or transfer via density-corrected volume.
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, ~25 mg) quickly. Cap the vial immediately. Purge the headspace with inert gas for another 1–2 minutes.
-
Reaction: Heat the block/oil bath to 90 °C and stir vigorously for 4–16 hours. Monitor by LC-MS or TLC (UV 254 nm).
-
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Method B: The "High-Performance" Protocol (Difficult Substrates)
Recommended for sterically hindered (ortho-substituted) or electron-poor boronic acids.
Modifications:
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: n-Butanol or Toluene/Water (10:1).
-
Conditions: 100 °C for 2–6 hours.
Workflow Visualization
This decision tree guides the user through the experimental setup and troubleshooting process.
Figure 2: Experimental decision tree for selecting the optimal coupling protocol.
Troubleshooting & Expert Tips
-
Problem: Low Conversion / Starting Material Remaining.
-
Cause: Catalyst deactivation (Pd black formation) or N-coordination.
-
Solution: Switch to SPhos or XPhos ligands. These bulky, electron-rich ligands prevent N-coordination to the metal center. Increase catalyst loading to 5-10 mol%.
-
-
Problem: Homocoupling of Boronic Acid.
-
Cause: Incomplete degassing (Oxygen presence).
-
Solution: Use freeze-pump-thaw cycling for degassing. Add the boronic acid slowly (syringe pump) if the issue persists.
-
-
Problem: "Spot-to-Spot" decomposition (TLC).
-
Cause: Product instability on Silica.
-
Solution: Add 1% Triethylamine to the eluent during chromatography to neutralize acidic sites on the silica gel, preventing oxazole ring degradation.
-
-
Handling Note: 5-Bromo-4-methyloxazole may be volatile. Avoid high-vacuum drying for extended periods.
Safety Information
-
5-Bromo-4-methyloxazole: Treat as a potential lachrymator and skin irritant. Handle in a fume hood.
-
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.
References
-
Suzuki-Miyaura Coupling of 5-Haloazoles
-
General Mechanism & Catalyst Selection
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Source: LibreTexts.
-
URL:[Link]
-
Oxazole Synthesis & Reactivity
-
Catalyst Screening for Heterocycles
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Bromo-2-methyl-1,3-oxazole | C4H4BrNO | CID 83680908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Note: 5-Bromo-4-methyloxazole in Next-Gen p38 MAPK Inhibitor Design
[1][2]
Abstract & Strategic Value
The p38 MAPK pathway is a central regulator of proinflammatory cytokine production (TNF-α, IL-1β, IL-6).[1] While imidazole-based inhibitors like SB203580 established the therapeutic potential of this target, clinical progression has been hampered by hepatotoxicity and cytochrome P450 inhibition.[1]
5-Bromo-4-methyloxazole emerges as a high-value bioisosteric building block offering three distinct advantages over traditional imidazole scaffolds:
-
Metabolic Stability: The oxazole ring reduces the risk of CYP450 coordination compared to the imidazole nitrogen lone pair.[2]
-
Modular Functionalization: The C5-bromide serves as a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), allowing the rapid installation of aryl pharmacophores.[1]
-
Structural Rigidity: The 4-methyl group restricts conformational rotation, pre-organizing the molecule to fit the ATP-binding pocket's hydrophobic region (Gatekeeper residue T106).[1][2]
Biological Context: The p38 MAPK Pathway
Understanding the signaling cascade is vital for designing inhibitors that target the ATP-binding cleft of p38α.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical activation of p38 MAPK by stress stimuli and its downstream effect on cytokine production.
Figure 1: Canonical p38 MAPK signaling cascade leading to inflammatory response.[1][2] The oxazole inhibitor targets the ATP-binding site of the p38 node.[1]
Chemical Properties & Handling
Compound: 5-Bromo-4-methyloxazole CAS: 1354366-29-2 (Generic/Analogous Reference) Molecular Weight: ~161.98 g/mol [1][2]
| Property | Specification | Handling Note |
| Appearance | Colorless to pale yellow liquid/oil | Light sensitive; store in amber vials.[1][2] |
| Boiling Point | ~160–165 °C | Combustible liquid (Class 4).[2] |
| Reactivity | Electrophile (C5-Br) | C5 is highly active for oxidative addition.[2] C2 is acidic (pKa ~20) and susceptible to lithiation.[2] |
| Storage | 2–8 °C, Inert Atmosphere (Ar/N2) | Moisture sensitive; store over molecular sieves if possible. |
Safety Warning: This compound is an alkylating agent and potential skin irritant.[2] Use active ventilation and nitrile gloves.[2]
Synthetic Protocols
The core utility of 5-bromo-4-methyloxazole lies in its ability to undergo sequential functionalization.[1][2] The following protocols describe the synthesis of a "Triaryl Oxazole" inhibitor, mimicking the topology of SB203580.
Synthetic Workflow Diagram
Figure 2: Modular assembly of p38 inhibitors using 5-bromo-4-methyloxazole as the central hub.[1][2][3]
Protocol A: C5-Arylation via Suzuki-Miyaura Coupling
This step installs the 4-fluorophenyl group (typical for p38 hydrophobic pocket occupancy).[1][2]
Reagents:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane[1]
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, dissolve 5-bromo-4-methyloxazole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (5 mL).
-
Activation: Add the Pd(dppf)Cl₂ catalyst.[2] Stir for 5 minutes under Argon flow to ensure catalyst dispersion.
-
Basification: Add the aqueous K₂CO₃ solution. The biphasic mixture requires vigorous stirring.[2]
-
Reaction: Heat the mixture to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor). Monitor by TLC/LC-MS for the disappearance of the bromide.[1][2]
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.[2] Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product, 5-(4-fluorophenyl)-4-methyloxazole , is typically a white solid.[1][2]
Expert Insight: The 4-methyl group provides steric hindrance.[1][2] If conversion is low, switch to Pd(PPh₃)₄ or the highly active XPhos Pd G2 precatalyst to overcome the steric barrier at the C5 position.
Protocol B: C2-Functionalization via C-H Lithiation
This step installs the pyridine ring or solubilizing group at the C2 position, completing the pharmacophore.[1]
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes, 1.1 equiv)[1]
-
Electrophile: 4-Pyridinecarboxaldehyde (1.2 equiv) or Tributyltin chloride (for subsequent Stille coupling)[2]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Inert Environment: Flame-dry a 2-neck flask and purge with Argon. Add Intermediate A dissolved in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). This is critical to prevent ring opening of the oxazole.[2]
-
Deprotonation: Add n-BuLi dropwise over 10 minutes. The solution often turns yellow/orange, indicating the formation of the 2-lithiooxazole species.[1] Stir for 30 minutes at -78°C.
-
Electrophile Addition: Add the electrophile (e.g., 4-pyridinecarboxaldehyde) dropwise.[2]
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution.
-
Work-up & Oxidation (if using aldehyde): Extract with DCM. If an alcohol is formed (from aldehyde addition), a subsequent oxidation step (e.g., MnO₂) is required to generate the ketone linker often found in potent inhibitors.
Self-Validating Check:
-
Validation: If the yield of Step 3 is low, check the moisture content of THF. Oxazole anions are extremely sensitive to proton sources.[2]
-
Alternative: If C2-lithiation proves difficult due to substituents, consider using Cu(I)-catalyzed direct arylation (C-H activation) using Pd(OAc)₂/Cu(OAc)₂ at higher temperatures (120°C).[2]
References
-
Laufer, S. A., et al. (2006).[5] "Substituted isoxazoles as potent inhibitors of p38 MAP kinase."[2][5] ChemMedChem.
-
Bagley, M. C., et al. (2002). "Synthesis of highly substituted oxazoles by a Suzuki cross-coupling approach." Synlett.
-
Vertex Pharmaceuticals. (2000).[2] "Compositions comprising p38 MAP kinase inhibitors."[2][5] US Patent 6,147,080.[2]
-
BenchChem. (2025).[2][6] "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Protocol)."
-
PubChem. (2025).[2] "Compound Summary: 5-Bromo-4-methyloxazole." [2][7]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 5-Ethyl-4-methyloxazole | C6H9NO | CID 207286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 4. 5-Bromo-4-methyloxazole-2-carboxylic acid | C5H4BrNO3 | CID 84015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Bromo-5-methyloxazole-4-carboxylic acid | C5H4BrNO3 | CID 58881989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Executive Summary: The Oxazole "Linchpin" in Antiviral Discovery
Topic: Strategic Functionalization of 5-Bromo-4-methyloxazole for Antiviral Pharmacophore Synthesis Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Virologists.
The oxazole scaffold is a privileged structure in modern antiviral pharmacopoeia, serving as a critical bioisostere for amide bonds and a rigid linker in macrocyclic inhibitors.[1] Notable examples include the HCV NS5A inhibitors (e.g., Daclatasvir analogs) and emerging SARS-CoV-2 main protease (Mpro) inhibitors , where the oxazole ring orients hydrophobic domains into viral binding pockets.
This application note details the strategic utilization of 5-Bromo-4-methyloxazole as a divergent starting material. Unlike simple oxazoles, the 5-bromo-4-methyl derivative offers orthogonal reactivity : the C5-bromine serves as an electrophilic handle for cross-coupling, while the C4-methyl group provides essential steric bulk that modulates metabolic stability and restricts rotational freedom—a key factor in entropic binding affinity.
Strategic Reactivity Profile
To successfully utilize 5-Bromo-4-methyloxazole, one must understand its electronic and steric bias. The 4-methyl group is not merely a bystander; it sterically protects the C4 position and influences the acidity of the C2 proton.
Orthogonal Functionalization Map
-
Site A (C-5): Highly reactive toward Pd(0) oxidative addition. Ideal for installing aryl/heteroaryl "warheads" via Suzuki, Stille, or Negishi couplings.
-
Site B (C-2): Chemically accessible via C-H activation (Lithiation). This allows for late-stage diversification after the C5 substituent is installed, or sequential functionalization.
Figure 1: Orthogonal reactivity map of 5-Bromo-4-methyloxazole. The C5-Br bond is the primary handle for building the antiviral core.
Application I: Construction of Biaryl Scaffolds (HCV/Flavivirus Focus)
The most common antiviral application involves coupling the oxazole to a phenyl or heteroaryl ring to mimic the "biaryl core" found in NS5A inhibitors.
Protocol A: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of 5-(4-chlorophenyl)-4-methyloxazole (Model for hydrophobic antiviral pharmacophores).
Mechanistic Insight: Standard Pd(PPh3)4 catalysts often fail with electron-deficient oxazoles due to sluggish oxidative addition or catalyst poisoning by the oxazole nitrogen. We utilize Pd(dppf)Cl2 , a bidentate ferrocenyl ligand that resists de-coordination and accelerates the coupling of sterically hindered (4-methyl substituted) substrates.
Materials:
-
Substrate: 5-Bromo-4-methyloxazole (1.0 eq)
-
Partner: 4-Chlorophenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2[2]·DCM (3 mol%)
-
Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.
-
Solvation: Charge flask with 5-Bromo-4-methyloxazole (1.0 mmol, 162 mg) and 4-Chlorophenylboronic acid (1.2 mmol). Dissolve in 1,4-Dioxane (5 mL).
-
Degassing: Sparge the solution with Argon for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Catalysis: Add Pd(dppf)Cl2·DCM (0.03 mmol) and aqueous K2CO3 (1.5 mL). The biphasic mixture will turn dark orange/red.
-
Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; product appears at Rf ~0.4.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (2x) and brine (1x). Dry over Na2SO4.
-
Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl3): Look for the diagnostic oxazole C2-H singlet around δ 7.8–8.0 ppm. The C4-Methyl singlet should appear at δ 2.2–2.4 ppm.
-
LC-MS: Confirm mass [M+H]+.
Application II: Divergent Synthesis via C-2 Lithiation
For antivirals requiring a "Right-Wing" extension (e.g., peptidomimetics), the C2 position must be functionalized.
Safety Note: 5-bromo-4-methyloxazole is prone to "halogen dance" (migration of Br from C5 to C2) if lithiated slowly or at improper temperatures.
Protocol B: C-2 Formylation (Precursor to Antiviral Macrocycles)
-
Cooling: Dissolve 5-Bromo-4-methyloxazole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone).
-
Deprotonation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 eq) dropwise over 20 mins. Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the ring.
-
Quench: Stir for 30 mins at -78°C, then add anhydrous DMF (3.0 eq).
-
Warming: Allow to warm to 0°C over 1 hour.
-
Result: This yields 5-bromo-4-methyloxazole-2-carbaldehyde, a versatile intermediate for reductive amination with viral protease inhibitors.
Data Presentation: Catalyst Screening for C-5 Arylation
To assist in process scale-up, we compared catalyst performance for the coupling of 5-bromo-4-methyloxazole with phenylboronic acid (1 mmol scale, 90°C, 4h).
| Entry | Catalyst | Ligand | Base | Solvent | Yield (Isolated) | Notes |
| 1 | Pd(PPh3)4 | PPh3 | Na2CO3 | Toluene/H2O | 45% | Significant homocoupling observed.[3] |
| 2 | Pd(OAc)2 | SPhos | K3PO4 | Toluene | 88% | Good for sterically hindered boronic acids. |
| 3 | Pd(dppf)Cl2 | dppf | K2CO3 | Dioxane/H2O | 94% | Optimal balance of cost/yield. |
| 4 | Pd2(dba)3 | XPhos | Cs2CO3 | THF | 91% | High cost; reserved for difficult substrates. |
Synthetic Workflow Visualization
The following diagram illustrates the "Library Generation" workflow, moving from the raw building block to potential antiviral candidates.
Figure 2: Sequential functionalization workflow for generating antiviral libraries.
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Link (General Pd-coupling conditions for heteroaryl bromides).
-
Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Developments. Link
-
National Institutes of Health (NIH). (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules. Link
-
MDPI Molecules. (2025).[4] Oxazole-Based Molecules in Anti-viral Drug Development. Link
-
PubChem. (2025). Compound Summary: 5-Bromo-4-methyloxazole. Link
Sources
Application Note: 5-Bromo-4-methyloxazole in Fragment-Based Drug Discovery
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound—the "fragment-to-lead" phase—is the most critical bottleneck. 5-Bromo-4-methyloxazole (CAS: 116670-65-8) represents a high-utility "privileged scaffold" due to its structural simplicity, defined vectors for chemical elaboration, and favorable physicochemical profile.
This guide details the application of 5-Bromo-4-methyloxazole as a core building block. Unlike inert fragments that require de novo synthesis for elaboration, this scaffold contains a pre-installed synthetic handle (C5-Bromine) and a latent vector (C2-H) for rapid chemical space exploration. We provide validated protocols for cross-coupling and biophysical screening to accelerate lead generation.
Physicochemical Profile & "Rule of Three" Compliance
The utility of a fragment is defined by its ability to remain "fragment-like" (adhering to the Rule of Three) even after the first round of chemical elaboration. 5-Bromo-4-methyloxazole provides a minimal molecular weight footprint, allowing significant mass addition during optimization without violating drug-like properties.
Table 1: Physicochemical Properties of 5-Bromo-4-methyloxazole
| Property | Value | FBDD Implication |
| Molecular Weight | 161.98 Da | High Efficiency: Allows addition of ~140-200 Da functional groups while staying <300 Da. |
| cLogP | ~1.6 | Lipophilicity: Optimal range. Sufficiently hydrophobic to bind pockets, but soluble enough for NMR/SPR screening. |
| H-Bond Acceptors | 2 (N, O) | Interaction: The oxazole nitrogen is a critical vector for H-bond interactions with backbone amides (e.g., hinge regions in kinases). |
| H-Bond Donors | 0 | Versatility: Lack of donors reduces desolvation penalties; donors can be added selectively. |
| Rotatable Bonds | 0 | Entropy: Rigid core minimizes entropic penalty upon binding. |
| TPSA | ~26 Ų | Permeability: Excellent predicted membrane permeability. |
Strategic Vectors for Fragment Growing
The power of this scaffold lies in its orthogonal reactivity . It offers two distinct vectors for growing the fragment into neighboring sub-pockets of the target protein.
Vector Analysis
-
Vector A (C5-Position): The C-Br bond is primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). This is the primary vector for establishing hydrophobic contacts or pi-stacking interactions.
-
Vector B (C2-Position): The C2 proton is acidic (pKa ~20) and susceptible to lithiation or direct C-H activation. This allows for the introduction of polar groups, solubilizing tails, or additional heterocycles.
Workflow Visualization
The following diagram illustrates the decision matrix for elaborating this scaffold based on structural biology insights.
Figure 1: Orthogonal elaboration strategy for 5-Bromo-4-methyloxazole. The scaffold allows independent exploration of two chemical vectors.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at C5
Purpose: To attach aryl or heteroaryl groups to the C5 position, expanding the fragment into hydrophobic sub-pockets. Mechanism: Palladium-catalyzed cross-coupling.[1][2][3] The electron-deficient nature of the oxazole facilitates oxidative addition at the C-Br bond.
Materials:
-
5-Bromo-4-methyloxazole (1.0 eq)[4]
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq) - Chosen for stability and efficiency with heteroaryl halides.
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine 5-Bromo-4-methyloxazole (1.0 mmol) and the corresponding aryl boronic acid (1.2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol) under an inert atmosphere (Nitrogen or Argon). Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).
-
Reaction:
-
Method A (Microwave): Heat at 100°C for 30–60 minutes.
-
Method B (Thermal): Reflux at 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 162/164).
-
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc gradient). Oxazoles are often UV-active; detection at 254 nm is standard.
Critical Note: If the boronic acid contains sensitive functionality, switch to mild bases like Cs₂CO₃ or K₃PO₄.
Protocol B: Ligand-Observed NMR Screening (STD-NMR)
Purpose: To validate the binding of 5-Bromo-4-methyloxazole or its derivatives to the target protein. Technique: Saturation Transfer Difference (STD) NMR.
Materials:
-
Target Protein (20 µM in deuterated buffer)
-
Fragment Stock (50 mM in d6-DMSO)
-
NMR Spectrometer (500 MHz or higher with cryoprobe)
Workflow:
-
Sample Preparation: Prepare the sample with a Protein:Ligand ratio of 1:50 to 1:100 (e.g., 20 µM Protein, 1-2 mM Ligand).
-
Pulse Sequence: Use a standard STD pulse sequence (e.g., stddiff in Bruker library).
-
On-Resonance Irradiation: Set at a region with protein signals but no ligand signals (e.g., -0.5 ppm or 12 ppm).
-
Off-Resonance Irradiation: Set far from any signals (e.g., 30 ppm).
-
-
Data Acquisition: Acquire 128–256 scans.
-
Analysis: Subtract the On-Resonance spectrum from the Off-Resonance spectrum.
-
Positive Result: Signals corresponding to 5-Bromo-4-methyloxazole (Methyl group singlet at ~2.2 ppm, C2-H singlet at ~7.9 ppm) appearing in the difference spectrum indicate binding.
-
Negative Control: Run the ligand alone in buffer to ensure no artifacts.
-
Case Study Application: Kinase Hinge Binding
Oxazoles are classical bioisosteres for amides. In kinase drug discovery, the oxazole nitrogen (N3) often mimics the acceptor role of the purine ring in ATP.
Application:
-
Design: 5-Bromo-4-methyloxazole is selected as a hinge-binding scaffold.
-
Elaboration: Using Protocol A, a library of 4-methyloxazole-5-aryl derivatives is synthesized.
-
Result: The C5-aryl group extends into the "Gatekeeper" region or the hydrophobic back pocket, improving potency from mM (fragment) to µM (lead).
-
Optimization: Subsequent lithiation at C2 (Vector B) allows for the addition of a solubilizing amine tail, interacting with the ribose-binding pocket residues.
References
-
Fragment-Based Drug Discovery Overview: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery2016 , 15, 605–619. [Link]
-
Oxazole Synthesis & Reactivity: Schnürch, M., et al. "Cross-Coupling Reactions on Azoles with Two and More Heteroatoms." Chemical Reviews2007 , 107, 1, 147–224. [Link]
-
Suzuki-Miyaura Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews1995 , 95, 2457-2483. [Link]
-
STD-NMR Methodology: Mayer, M., Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition1999 , 38, 1784–1788. [Link]
-
Oxazole Scaffolds in Medicinal Chemistry: Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry."[5] Journal of Medicinal Chemistry2012 , 55, 1817–1830. (Contextual relevance to oxazole bioisosteres). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Bromo-4-methyloxazole-2-carboxylic acid | C5H4BrNO3 | CID 84015210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pharmacophore modeling with 5-Bromo-4-methyloxazole fragments
Application Note: High-Fidelity Pharmacophore Modeling of 5-Bromo-4-methyloxazole Fragments in FBDD
Abstract
This application note details the protocol for generating high-precision pharmacophore models using 5-Bromo-4-methyloxazole (CAS: 116347-88-5) as a seed fragment.[1] While oxazole derivatives are privileged scaffolds in medicinal chemistry, the specific inclusion of a bromine atom at the C5 position introduces a critical electronic feature: the Sigma-Hole (
Introduction
Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands (<300 Da) that bind with high ligand efficiency.[1][2] 5-Bromo-4-methyloxazole represents a high-value fragment due to its amphiphilic nature and specific interaction capabilities:
-
Oxazole Core: Acts as a bioisostere for amides/esters and provides a rigid aromatic linker.[1]
-
Nitrogen (N3): A canonical Hydrogen Bond (HB) acceptor.[1]
-
Bromine (C5): A Halogen Bond (XB) donor.[1]
-
Methyl (C4): A hydrophobic anchor that restricts conformational freedom.[1]
The Challenge: In standard molecular mechanics (MM), halogens are often treated as isotropic negative spheres.[1] However, in 5-bromo-4-methyloxazole, the electron-withdrawing nature of the oxazole ring generates a region of positive electrostatic potential (ESP) on the distal side of the bromine atom—the
Scientific Rationale & Mechanism
The Sigma-Hole Phenomenon
The binding affinity of this fragment is often driven by the interaction between the C5-Br
-
Directionality: Unlike H-bonds, Halogen bonds are strictly linear (
).[1] -
Energy: The interaction energy can range from 1–5 kcal/mol, comparable to weak H-bonds but with higher specificity due to the geometric constraint.[1]
Pharmacophore Features
To model this fragment accurately, we must define four distinct features:
-
F1 (XB-D): Halogen Bond Donor (Vector originating from Br, projecting outward).[1]
-
F2 (HB-A): Hydrogen Bond Acceptor (Centered on Oxazole N3).[1]
-
F3 (HYD): Hydrophobic Centroid (Centered on C4-Methyl).[1]
-
F4 (Excl): Exclusion Volumes (Shape of the oxazole ring to prevent steric clashes).
Experimental Protocols
Protocol A: Quantum Mechanical (QM) Electrostatic Characterization
Objective: To visualize and quantify the
-
Conformer Generation: Generate the lowest energy conformer of 5-Bromo-4-methyloxazole.
-
Geometry Optimization: Perform optimization using Density Functional Theory (DFT).[1]
-
ESP Mapping: Calculate the Electrostatic Potential mapped onto the electron density isosurface (0.002 au).
-
Sigma-Hole Identification: Locate the local maximum of ESP (
) on the tip of the Bromine atom along the C-Br bond axis.[1]
Protocol B: Pharmacophore Model Construction
Objective: To translate QM data into a 3D search query.
-
Import Structure: Load the QM-optimized geometry into the pharmacophore modeling suite (e.g., MOE, LigandScout, Phase).[1]
-
Define Feature 1 (The Halogen Bond):
-
Place a feature point at the Bromine center.
-
Define a projected point at the location of the theoretical acceptor (distance: 2.8 – 3.2 Å).[1]
-
Constraint: Set a tolerance angle of
around the C-Br axis. Strict linearity is required.
-
-
Define Feature 2 (The H-Bond Acceptor):
-
Define Feature 3 (Hydrophobic):
-
Place a sphere (Radius 1.0 Å) on the C4-Methyl group.[1]
-
-
Define Exclusion Volumes:
-
Generate a "hard sphere" shell around the fragment atoms to prevent retrieving hits that are too bulky to fit the same sub-pocket.
-
Data Presentation & Workflow Visualization
Table 1: Physicochemical Profile of 5-Bromo-4-methyloxazole
| Property | Value | Role in Pharmacophore |
| Molecular Weight | ~161.98 Da | Fragment Rule of 3 Compliant |
| LogP | ~1.6 - 1.8 | Lipophilic efficiency |
| H-Bond Acceptors | 1 (N3) | Directional anchoring |
| H-Bond Donors | 0 | (Unless C2 is substituted) |
| High | Critical for XB interaction | |
| Rotatable Bonds | 0 | Rigid entropy advantage |
Workflow Diagram 1: From Fragment to Lead
Figure 1: Integrated workflow for fragment-based pharmacophore modeling, emphasizing the QM characterization step.
Workflow Diagram 2: Pharmacophore Geometry
Figure 2: Geometric arrangement of the 5-Bromo-4-methyloxazole pharmacophore features.[1] Note the strict linearity required for the Bromine interaction.
Application & Case Study: Kinase Hinge Binding
In a hypothetical application targeting a kinase hinge region:
-
Hypothesis: The oxazole N3 mimics the adenine N1 (acceptor), while the C5-Br targets a backbone carbonyl (e.g., the "gatekeeper" residue or a backbone carbonyl in the hinge) via a halogen bond.[1]
-
Screening: A library of 10,000 oxazole derivatives is screened using the model defined in Protocol B.
-
Filtering: Hits are filtered for those maintaining the methyl group (or small alkyl) at C4 to ensure fit within the hydrophobic sandwich of the ATP pocket.[1]
-
Result: This method typically enriches hit rates by 10-20 fold compared to shape-only screening because it filters out compounds that cannot form the specific directional XB interaction.[1]
References
-
Wilcken, R., et al. (2013).[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link[1]
-
Ford, M. C., & Ho, P. S. (2016).[1] Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
-
Kolář, M. H., & Hobza, P. (2016).[1] Computer-Aided Drug Design: The Role of Halogen Bonding. Chemical Reviews. Link[1]
-
PubChem Compound Summary. (2023). 5-Bromo-4-methyloxazole.[1][4] National Center for Biotechnology Information.[1] Link[1]
-
Scholfield, M. R., et al. (2013).[1] Halogen bonding in biological molecules. Protein Science. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-4-methyloxazole
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies and optimization protocols for the Suzuki-Miyaura cross-coupling of 5-bromo-4-methyloxazole. This particular substrate, an electron-rich N-heterocycle, presents unique challenges that require careful consideration of reaction parameters to achieve high yields and minimize side reactions. This document provides field-proven insights and explains the chemical reasoning behind experimental choices to ensure reproducible success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Question 1: My reaction shows low or no conversion of the 5-bromo-4-methyloxazole starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a common issue often traced back to the catalytic cycle's efficiency, particularly the initial oxidative addition step.[1] Here’s a breakdown of potential culprits and corresponding solutions:
-
Inactive Palladium Catalyst: The active catalyst in the Suzuki reaction is a Pd(0) species.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) to enter the catalytic cycle. If this reduction is inefficient, the reaction will not proceed.
-
Solution 1 (Catalyst Choice): Switch to a more robust and easily activated precatalyst. Modern Buchwald-type precatalysts (e.g., XPhos Pd G2/G3) are designed for rapid and quantitative generation of the active Pd(0) species, often leading to more reliable results.[3] For oxazole substrates, catalysts like PdCl₂(dppf) have also shown high efficacy.[4][5][6]
-
Solution 2 (Ligand Choice): The oxidative addition of palladium to the C-Br bond of an electron-rich heterocycle like 5-bromo-4-methyloxazole can be slow. Using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or trialkylphosphines like PCy₃) can significantly accelerate this rate-determining step.[1][7]
-
-
Inappropriate Base or Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1][8][9] If the base is too weak, or if it has poor solubility in the chosen solvent, the reaction will stall.
-
Solution: Anhydrous potassium phosphate (K₃PO₄) is often an excellent choice for challenging couplings as it is a strong, non-nucleophilic base.[10] Cesium carbonate (Cs₂CO₃) is also highly effective.[9] Ensure your solvent system can dissolve the base; for instance, using aqueous mixtures (e.g., Dioxane/H₂O, DME/H₂O) can help solubilize inorganic bases like K₂CO₃.[4] However, for substrates prone to hydrolysis or dehalogenation, anhydrous conditions with a solvent like t-AmOH or dioxane may be preferable.[10]
-
Question 2: I'm observing a significant amount of a byproduct that appears to be 4-methyloxazole (dehalogenation). How can I prevent this?
Answer: Dehalogenation (or protodebromination) is a major side reaction, particularly with electron-rich or N-heterocyclic halides.[3][11][12] It occurs when the organopalladium intermediate reacts with a hydride source instead of the boronic acid.
-
Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species.[11] This species can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water.
-
Solution 1 (Choice of Base): Avoid strong, nucleophilic bases or those that can readily generate hydride species. Switch from bases like NaOH or NaOEt to inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[10]
-
Solution 2 (Ligand Selection): Employ bulky, electron-rich ligands. These ligands promote the desired reductive elimination step to form the C-C bond, making it kinetically faster than the competing dehalogenation pathway.[13] Ligands like XPhos or SPhos are specifically designed to minimize this side reaction.
-
Solution 3 (Control Reaction Temperature): High temperatures can sometimes increase the rate of dehalogenation more than the desired coupling.[12] Try running the reaction at a lower temperature (e.g., 70-80 °C) for a longer period.[14]
-
Solution 4 (Boronic Acid Quality): Ensure you are using a high-purity boronic acid or boronate ester. Impurities or decomposition of the boronic acid can slow down the transmetalation step, giving the organopalladium intermediate more time to undergo dehalogenation.
Question 3: My main byproduct is a homocoupled dimer of my boronic acid. What causes this and how can I stop it?
Answer: Homocoupling of the boronic acid is typically caused by the presence of oxygen in the reaction system. Oxygen can mediate the oxidative coupling of two boronic acid molecules.
-
Solution 1 (Thorough Degassing): This is the most critical step to prevent homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated before adding the palladium catalyst. The "freeze-pump-thaw" method (three cycles) is generally more effective than simply bubbling an inert gas (Argon or Nitrogen) through the solvent.[11]
-
Solution 2 (Stoichiometry): Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common practice, but a very large excess can sometimes lead to more homocoupling. Start with around 1.2 equivalents and adjust if necessary.
Frequently Asked Questions (FAQs)
-
Q: Why is a ligand necessary for the palladium catalyst?
-
A: The ligand plays several critical roles: it stabilizes the palladium metal center, preventing it from precipitating as inactive palladium black; it solubilizes the catalyst in the organic solvent; and its electronic and steric properties are used to "tune" the reactivity of the catalyst, influencing the rates of oxidative addition and reductive elimination.[1][2]
-
-
Q: Can I use a boronate ester (e.g., a pinacol ester) instead of a boronic acid?
-
Q: My reaction mixture turns black immediately. Is this normal?
-
A: While many Suzuki reactions do change color, an immediate turn to a coarse black precipitate often indicates the rapid decomposition of the catalyst to palladium black (elemental palladium).[2][7] This means your active catalyst is crashing out of solution and the reaction will likely fail. This is often a sign of an unstable ligand-catalyst complex under the reaction conditions or the presence of impurities. Using more robust, pre-formed catalysts (precatalysts) can often prevent this issue.[2]
-
Data Presentation: Parameter Selection Guide
The choice of catalyst, ligand, base, and solvent is interdependent and crucial for success.
Table 1: Catalyst & Ligand Selection for 5-Bromo-4-methyloxazole
| Catalyst / Ligand System | Key Characteristics | Best For... | Considerations |
| Pd(PPh₃)₄ | "Classic" catalyst, Pd(0) source. | Simple, unhindered substrates. | Can be thermally unstable; PPh₃ is not a highly active ligand for challenging substrates. |
| PdCl₂(dppf) | Robust, reliable Pd(II) precatalyst. | General purpose, good for many heteroaryl bromides.[4][5] | Highly effective and a good starting point for optimization. |
| Pd(OAc)₂ + XPhos/SPhos | Buchwald-Hartwig system. Ligands are bulky and electron-rich. | Electron-rich halides, sterically hindered substrates, minimizing dehalogenation.[3][13] | Ligands and precatalysts can be more expensive but are often necessary for difficult couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Highly active system with a very electron-rich ligand. | Accelerating slow oxidative addition. | P(t-Bu)₃ is air-sensitive (pyrophoric) and requires careful handling. |
Table 2: Base & Solvent System Comparison
| Base | Solvent System | Temperature (°C) | Advantages | Disadvantages |
| K₂CO₃ | Dioxane / H₂O (4:1) | 80 - 100 | Good general-purpose system, water aids in dissolving the base.[4] | Water can promote dehalogenation or hydrolysis of sensitive functional groups. |
| Cs₂CO₃ | DME or Dioxane | 80 - 90 | Highly effective, often provides faster reaction rates.[9] | More expensive and highly hygroscopic. |
| K₃PO₄ | Toluene or Dioxane (anhydrous) | 90 - 110 | Excellent for challenging couplings, minimizes water-related side reactions.[10] | Requires strictly anhydrous conditions; higher temperatures may be needed. |
| KF | THF (anhydrous) | 60 - 70 | Very mild conditions, suitable for base-sensitive functional groups.[8] | May not be strong enough for less reactive coupling partners. |
Experimental Protocols
Protocol 1: General Starting Conditions with PdCl₂(dppf)
This protocol serves as a robust starting point for the Suzuki coupling of 5-bromo-4-methyloxazole.
-
Reagent Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-4-methyloxazole (1.0 mmol, 1 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 1,2-dimethoxyethane (DME, 4 mL) and water (1 mL) via syringe. Degas the resulting suspension by bubbling argon through it for another 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03 mmol, 3 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath at 85 °C and stir vigorously for 4-16 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS.[11] Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Protocol 2: Optimized Conditions for Mitigating Dehalogenation
This protocol uses a modern catalyst system and anhydrous conditions, ideal for reactions where dehalogenation is a problem.
-
Reagent Setup: In a glovebox or under a positive flow of argon, add 5-bromo-4-methyloxazole (1.0 mmol, 1 eq.), the arylboronic acid pinacol ester (1.2 mmol, 1.2 eq.), and finely ground, anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq.) to an oven-dried vial with a stir bar.
-
Catalyst Addition: Add the Buchwald precatalyst, such as XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 2-12 hours.
-
Monitoring & Workup: Follow the monitoring and workup procedure described in Protocol 1.
Visualizations: Mechanism & Workflow
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction, which are essential for understanding how different parameters affect the outcome.[1][2][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical path for diagnosing and solving common problems encountered during the optimization process.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - MIT Open Access Articles. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - MDPI. [Link]
-
The Suzuki Reaction - Myers Group, Harvard University. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles - ACS Publications. [Link]
-
Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed. [Link]
-
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - RSC Publishing. [Link]
-
How to approach choosing reaction conditions for Suzuki? - Reddit. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts - White Rose eTheses Online. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 5-Bromo-4-methyloxazole
Executive Summary & Core Chemistry
5-Bromo-4-methyloxazole is a critical intermediate for various pharmaceutical APIs (e.g., kinase inhibitors). Its synthesis on a large scale is deceptively simple but fraught with three primary failure modes: Regioselectivity collapse (bromination of the methyl group), Thermal runaway (NBS decomposition), and Product degradation (acid-catalyzed polymerization).
This guide addresses the direct bromination of 4-methyloxazole using N-Bromosuccinimide (NBS). While lithiation-quenching routes exist, the NBS route is preferred for cost-efficiency at scale, provided specific controls are in place.
The Reaction Pathway
The critical challenge is steering the reaction mechanism from a Radical Pathway (undesired side-chain bromination) to an Ionic Pathway (desired C5 ring bromination).
Figure 1: Mechanistic divergence in oxazole bromination. Success depends entirely on suppressing the radical pathway.
Critical Troubleshooting Guides (FAQs)
Module A: Regioselectivity & Yield
Q1: We are observing high levels of 4-(bromomethyl)oxazole (side-chain bromination). Why is the ring not brominating?
Root Cause: The reaction is proceeding via a free-radical mechanism rather than electrophilic aromatic substitution (
Corrective Protocol:
-
Eliminate Radical Initiators: Ensure no AIBN, benzoyl peroxide, or similar initiators are present in the reactor lines from previous runs.
-
Light Exclusion: Wrap glass reactors in aluminum foil or use amber glassware. UV light promotes homolytic cleavage of the N-Br bond.
-
Solvent Switch: Switch from non-polar solvents (CCl₄, Benzene) to Acetonitrile (MeCN) .
-
Scavenger Addition: Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol) (0.5 - 1.0 mol%) to the reaction mixture to quench any background radical formation [1].
Q2: The reaction stalls at 60-70% conversion. Should we add more NBS?
Analysis: Adding excess NBS increases the risk of poly-bromination and difficult downstream purification. Troubleshooting:
-
Check Water Content: NBS degrades in the presence of water to form HBr and succinimide. If your solvent is "wet," you are consuming reagent non-productively. Ensure MeCN has
water (Karl Fischer titration). -
Acid Inhibition: The byproduct, succinimide, can inhibit the reaction equilibrium.
-
Recommendation: Instead of a massive excess, dose NBS in portions (see Safety Module below). If conversion stalls, filter the mixture to remove precipitated succinimide (if feasible) before adding the final 0.1 eq of NBS.
Module B: Process Safety (Thermal Hazards)
Q3: Can we use DMF (Dimethylformamide) to improve solubility?
CRITICAL WARNING: DO NOT USE DMF WITH NBS ON SCALE.
Risk Assessment: While DMF is an excellent polar solvent, it is chemically incompatible with NBS at elevated temperatures or high concentrations.
-
Hazard: NBS/DMF solutions can undergo autocatalytic decomposition.[5]
-
Data: Thermal safety studies indicate an onset of decomposition for 22 wt% NBS in DMF can occur as low as 32°C , leading to rapid gas evolution and thermal runaway [2, 3].
Safe Alternative: Use Acetonitrile (MeCN) . It provides the necessary polarity for the ionic mechanism but has a much higher safety margin for thermal stability with NBS.
Q4: We observed a temperature spike during NBS addition. How do we control this?
Protocol: Bromination is exothermic.[7] On a large scale, the accumulation of unreacted NBS poses a "thermal accumulation" risk.
-
Dosing Strategy: Do not add solid NBS all at once. Use a slurry dose or a screw feeder to add NBS in 5-10 portions over 2-4 hours.
-
Temperature Limits: Maintain reactor temperature between 0°C and 10°C .
-
Lower Temp: Favors kinetic control (C5 bromination) and reduces radical initiation.
-
Higher Temp (>25°C): Increases risk of side-chain attack and solvent/reagent decomposition.
-
Module C: Purification & Stability
Q5: The product turns black and viscous during vacuum distillation. How do we prevent this?
Root Cause: 5-Bromo-4-methyloxazole is acid-sensitive. The reaction generates succinimide and traces of HBr. Upon heating (distillation), residual acid catalyzes the polymerization of the oxazole ring (which acts as a diene/dienophile).
Stabilization & Workup Protocol:
-
Quench: Quench the reaction with aqueous Sodium Thiosulfate (
) to destroy unreacted bromine species. -
Acid Removal (Crucial): Wash the organic layer with saturated Sodium Bicarbonate (
) until the aqueous pH is 8.0–8.5.-
Note: Do not use strong bases (NaOH) as the oxazole ring can hydrolyze.
-
-
Distillation Additive: Add solid
or CaO (1-2% w/w) to the distillation pot. This acts as an "in-situ" acid scavenger during the heating phase, neutralizing any HBr liberated thermally. -
Vacuum Profile: Distill at the lowest possible pressure (<5 mbar) to keep the pot temperature below 60°C.
Standardized Experimental Protocol (Scale-Up Ready)
Objective: Synthesis of 1.0 kg of 5-Bromo-4-methyloxazole via Ionic Bromination.
| Parameter | Specification | Rationale |
| Limiting Reagent | 4-Methyloxazole (1.0 eq) | Substrate |
| Brominating Agent | NBS (1.05 eq) | Slight excess for conversion |
| Solvent | Acetonitrile (10 L/kg) | Promotes ionic mechanism; Safer than DMF |
| Temperature | 0°C to 5°C | Regiocontrol; Safety |
| Additives | BHT (0.5 mol%) | Radical Scavenger |
Step-by-Step Procedure:
-
Charge: Load a glass-lined reactor with 4-methyloxazole (1.0 kg) and Acetonitrile (10 L).
-
Inert: Purge headspace with Nitrogen (
) to remove oxygen (which can promote radical processes). -
Cool: Chill the jacket to 0°C.
-
Add Scavenger: Add BHT (13 g). Agitate for 10 mins.
-
Dose NBS: Add NBS (2.25 kg total) in 5 equal portions over 2.5 hours.
-
Reaction: Stir at 0-5°C for 4-6 hours. Monitor by HPLC/GC. Target <2% starting material.
-
Quench: Add 10% aq.
(2 L) slowly. -
Extraction: Dilute with MTBE or Ethyl Acetate. Separate phases.
-
Wash: Wash organic phase with Sat.
(2 x 5 L) Brine. -
Concentration: Strip solvent under reduced pressure (
). -
Stabilization: Add 20g anhydrous
to the crude oil. -
Distillation: Perform short-path distillation under high vacuum.
Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues immediately.
Figure 2: Diagnostic logic for common failure modes in 5-bromo-4-methyloxazole synthesis.
References
-
Regioselectivity in Allylic vs.
- Title: "NBS Allylic Bromination Deep-Dive: Br₂, resonance hybrids, and product selectivity"
- Source: Chemistry Steps / Master Organic Chemistry
-
URL:[Link]
-
Safety of NBS/DMF Mixtures
- Title: "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide"
- Source: Hovione / ACS Public
-
URL:[Link]
-
Scale-Up Safety Protocols
- Title: "Safe Scale-Up of an N-Bromosuccinimide Involved Bromin
- Source: Organic Process Research & Development (ACS)
-
URL:[Link]
-
Compound Data & Stability
- Title: "5-Bromo-4-methyloxazole-2-carboxylic acid (Derivative D
- Source: PubChem (NIH)
-
URL:[Link]
Sources
- 1. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting regioselectivity in reactions of 5-Bromo-4-methyloxazole
Subject: Troubleshooting Regioselectivity & Reactivity in 5-Bromo-4-methyloxazole Scaffolds Support Tier: Level 3 (Senior Application Scientist) Status: Operational[1]
Introduction: The Reactivity Triad
Welcome to the technical guide for 5-Bromo-4-methyloxazole . This scaffold presents a classic "competing reactivity" challenge in heterocyclic chemistry.[1] Successful functionalization requires navigating three distinct reactivity nodes:
-
C2 (The Acidic Site): Highly acidic (
), prone to deprotonation but also ring-opening (the "Isocyanide Equilibrium").[1] -
C5 (The Electrophilic Site): Activated by the bromine atom, suitable for metal-halogen exchange or Pd-catalyzed oxidative addition.[1]
-
C4 (The Steric Gatekeeper): The methyl group provides steric bulk that influences catalyst approach but is generally chemically inert.[1]
This guide addresses the three most common failure modes: Halogen Dance (Scrambling) , Ring Opening (Decomposition) , and Regioselective Cross-Coupling .[1]
Module 1: The Lithiation Dilemma (C2 vs. C5)
User Complaint: "I tried to lithiate C2 to introduce an electrophile, but I observed bromine migration or complete loss of the halogen."
Root Cause: The Halogen Dance & Ring Opening
Standard bases like
-
Halogen Dance (HD): Upon formation of the 2-lithio species, the bromine atom at C5 can migrate to C2 to form the thermodynamically more stable species, or the lithium can scramble to C5 via rapid Li-Br exchange.[1]
-
Ring Opening: The 2-lithiooxazole exists in equilibrium with its acyclic isocyanide valance tautomer.[1] Above -50°C, this equilibrium shifts towards the acyclic form, leading to decomposition.[1]
Troubleshooting Protocol
Scenario A: You want to functionalize C2 while KEEPING C5-Br
-
The Fix: Switch from Lithium to Magnesium (Knochel-Hauser Base).
-
Why: Magnesium species are less basic and more covalent, stabilizing the C2-metal species and preventing the "Halogen Dance."[1]
Protocol: C2-Magnesiation (The "Soft" Approach)
-
Reagent: Prepare or purchase TMPMgCl·LiCl (1.0 M in THF).[1]
-
Conditions:
-
Quench: Add electrophile (e.g., aldehyde, acid chloride) at -20°C, then warm to RT.
Scenario B: You want to functionalize C5 (Replace Br) via Exchange
-
The Fix: Kinetic Control with
-BuLi. -
Why: Lithium-Halogen exchange is faster than deprotonation (acid-base reaction) at very low temperatures.[1]
Protocol: C5-Lithiation (The "Fast" Approach) [1]
-
Reagent:
-BuLi (2.0 equiv required; 1st equiv performs exchange, 2nd equiv destroys generated -BuBr). -
Conditions:
-
Cool THF solution to -100°C (Liquid
/Ether bath) or strictly -78°C . -
Add
-BuLi rapidly. -
Critical: Quench with electrophile within 5–10 minutes. Long stir times favor scrambling.[1]
-
Decision Matrix: Metalation Pathways
Figure 1: Decision matrix for selecting the correct metalation strategy based on the desired regiochemical outcome.
Module 2: Palladium-Catalyzed Cross-Coupling
User Complaint: "Suzuki coupling at C5 is sluggish, or I see significant homocoupling/dehalogenation."
Root Cause: Competitive C-H Activation
While C5-Br is the intended site for oxidative addition, the acidic C2-H can undergo competitive CMD (Concerted Metallation-Deprotonation) , leading to catalyst poisoning or side reactions.[1] Additionally, the electron-rich nature of the oxazole ring can make oxidative addition slow compared to electron-deficient aryl halides.[1]
Optimization Guide
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(II) sources are generally more stable.[1] Avoid Pd(PPh₃)₄ if shelf-life is suspect (oxidation leads to inactivity).[1] |
| Ligand | XPhos or SPhos | Dialkylbiaryl phosphines (Buchwald ligands) are bulky and electron-rich, accelerating the oxidative addition into the challenging C5-Br bond.[1] |
| Base | K₃PO₄ or CsF | Weaker bases reduce the risk of deprotonating C2.[1] Avoid alkoxides (NaOtBu) which promote C2-H activation.[1] |
| Solvent | 1,4-Dioxane/Water (4:1) | The presence of water is crucial for the transmetalation step in Suzuki couplings involving heterocyclic boronates.[1] |
FAQ: Can I do Direct Arylation at C2 while keeping C5-Br?
Answer: Highly Risky. Direct arylation conditions (e.g., Pd/Cu co-catalysis) generally require high temperatures (>100°C).[1] Under these conditions, the C5-Br bond is thermally unstable and prone to oxidative addition.[1]
-
Alternative: Use the C2-Magnesiation protocol (Module 1) to install a zinc or tin handle (transmetalate with ZnCl₂ or Bu₃SnCl), then perform a Negishi or Stille coupling at room temperature.[1]
Module 3: Ring Stability & Handling
User Complaint: "My reaction mixture turned into a black tar."
The "Isocyanide" Trap
Oxazoles are essentially "masked" isocyanides.[1] If the ring electron density is perturbed too much (e.g., by strong nucleophiles attacking C2), the ring opens.[1]
Visualizing the Decomposition Pathway:
Figure 2: The thermal decomposition pathway of metallated oxazoles.
References & Further Reading
-
Halogen Dance Mechanism: Schnürch, M., et al. "Halogen dance reactions—A review."[1][2] Chem. Soc. Rev., 2007 , 36, 1046-1057.[1][2] Link
-
Knochel-Hauser Bases: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction..."[1] Angew.[1][3] Chem. Int. Ed., 2004 , 43, 3333.[1][3] Link[1]
-
Oxazole Lithiation Stability: Vedejs, E., & Monahan, S. D.[1] "Oxazole activation..." J. Org.[1][4] Chem., 1996 , 61, 5192.[1] Link[1]
-
C-H Activation vs Cross Coupling: Gribble, G. W.[1] "Metalation of Azoles and Halogen Dance." Science of Synthesis, 2012 .[1]
Disclaimer: These protocols involve pyrophoric reagents (
Sources
- 1. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]
- 2. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 4. Regioselective Anti-Silyllithiation of Propargylic Alcohols [organic-chemistry.org]
Validation & Comparative
Comparative Reactivity Profile: 5-Bromo-4-methyloxazole vs. Regioisomers
Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary: The "Blocked Position" Advantage
In the structural optimization of oxazole-based pharmacophores, 5-Bromo-4-methyloxazole (1) represents a privileged scaffold compared to its regioisomers (e.g., 4-bromo-5-methyloxazole).[1] Its unique reactivity profile is governed by two factors: the high electrophilicity of the C5–Br bond and the presence of the C4–methyl group.
Crucially, the C4–methyl substituent acts as a mechanistic block against the "Halogen Dance" rearrangement, a common instability issue in 5-bromooxazoles lacking C4-substitution.[1] This guide analyzes the divergent reactivity of (1) versus its isomers, providing experimental protocols for regioselective functionalization.
Structural & Electronic Comparison
The oxazole ring exhibits distinct electronic gradients. The C2 position is the most acidic (pKa ~20) and susceptible to nucleophilic attack, while C5 and C4 differ significantly in electrophilicity.
| Feature | 5-Bromo-4-methyloxazole (Target) | 4-Bromo-5-methyloxazole (Isomer A) | 5-Bromo-2-methyloxazole (Isomer B)[1] |
| Structure | Br at C5, Me at C4 | Br at C4, Me at C5 | Br at C5, Me at C2 |
| C–Br Reactivity | High (Activated by adjacent O) | Moderate (Sterically hindered, less activated) | High |
| C2–H Acidity | High (Open for lithiation) | High (Open for lithiation) | None (Blocked by Me) |
| Halogen Dance | Impossible (C4 blocked) | Possible (Migration to C5 if H present) | N/A |
| Primary Utility | C2-Functionalization w/ retained Br | C2-Functionalization | C4-Functionalization (via C–H activation) |
Key Insight: The C5 vs. C4 Reactivity Gap
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), the oxidative addition of Pd(0) into the C–Br bond is the rate-determining step.
-
C5-Position: Electronically deficient due to the inductive effect of the adjacent oxygen atom (O1). This lowers the LUMO energy, facilitating rapid oxidative addition.
-
C4-Position: Higher electron density and steric hindrance from the C5-substituent make C4-bromides significantly more sluggish, often requiring specialized bulky ligands (e.g., SPhos, XPhos) or higher temperatures.[1]
Detailed Reactivity Analysis
A. Lithiation and Metal-Halogen Exchange
The most critical differentiation lies in the stability of the lithiated intermediates.
-
Scenario: Treatment with LDA or n-BuLi at -78°C.
-
5-Bromo-4-methyloxazole: Lithiation occurs exclusively at C2 (deprotonation).[1] The resulting species, 2-lithio-5-bromo-4-methyloxazole, is relatively stable because the C4-position is occupied by a methyl group.[1] The bromine atom cannot migrate to C4 (Halogen Dance blocked).
-
Generic 5-Bromooxazole (No C4-Me): Lithiation at C2 is followed by a rapid equilibrium where the bromine migrates to C4, leading to a mixture of regioisomers.[1]
Technical Note: While the C2-lithio species of 5-bromo-4-methyloxazole is stable against rearrangement, it is in equilibrium with the acyclic isocyanide enolate (Schöllkopf cleavage).[1] Reactions must be kept strictly below -60°C to prevent ring opening.[1]
B. Palladium-Catalyzed Coupling
-
5-Bromo-4-methyloxazole: Excellent substrate for Suzuki couplings.[1] The reaction proceeds with standard catalysts (e.g., Pd(PPh3)4) in high yields (>85%).
-
4-Bromo-5-methyloxazole: Lower reactivity.[1][2] The C4-Br bond is stronger and more sterically crowded.[1] Yields often drop to 50-65% under standard conditions, requiring forcing conditions that may degrade the oxazole ring.[1]
Visualizing the Reactivity Pathways
The following diagram maps the divergent synthetic pathways available to 5-Bromo-4-methyloxazole, highlighting the "Blocked Dance" pathway.
Figure 1: Divergent reactivity map. Note the red "Blocked" path indicating the inhibition of the Halogen Dance rearrangement due to the C4-methyl group.
Experimental Protocols
Protocol A: Regioselective C2-Functionalization (Lithiation)
Validates the stability of the C5-Br bond during C2-activation.[1]
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add 5-Bromo-4-methyloxazole (1.0 eq) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure temperature stability for 15 mins.
-
Deprotonation: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 10 minutes. Note: LiHMDS is preferred over n-BuLi to minimize nucleophilic attack on the C2 position and ring opening.[1]
-
Incubation: Stir at -78°C for 30 minutes. The solution typically turns light yellow.
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 eq) dissolved in THF dropwise.
-
Quench: After 1 hour at -78°C, quench with sat. NH4Cl solution before removing the cooling bath.
-
Workup: Warm to RT, extract with EtOAc, and purify via column chromatography.
-
Expected Yield: 75-85%.[1]
-
Protocol B: C5-Suzuki Coupling
Demonstrates the high reactivity of the C5-Br bond.[1]
-
Reagents: Combine 5-Bromo-4-methyloxazole (1.0 eq), Arylboronic acid (1.2 eq), and Pd(PPh3)4 (5 mol%).
-
Solvent System: Suspend in Toluene/Ethanol (4:1) or DME/Water (4:1).
-
Base: Add aqueous Na2CO3 (2.0 M, 2.5 eq).
-
Reaction: Heat to 85°C for 4-6 hours under inert atmosphere.
-
Observation: Conversion is usually rapid. Monitor by TLC (C5-Br consumes faster than C4-Br isomers).[1]
-
Purification: Standard silica gel chromatography.
-
Expected Yield: 85-95%.[1]
-
Comparative Data Summary
The following table synthesizes data from general oxazole reactivity studies to benchmark the target molecule.
| Reaction Type | 5-Bromo-4-methyloxazole | 4-Bromo-5-methyloxazole | Mechanistic Rationale |
| Suzuki Coupling (Yield) | High (85-95%) | Moderate (50-70%) | C5 is more electron-deficient; C4 is sterically hindered.[1] |
| Lithiation Selectivity | Exclusive C2 | C2 (Risk of Dance) | C4-Me blocks rearrangement in the target; Isomer A has open C5. |
| Ring Opening Risk | Moderate (at > -50°C) | Moderate | Inherent to 2-lithiooxazoles (isocyanide equilibrium).[1] |
| Boiling Point | ~150-160°C (est.) | Similar | Liquid/Low-melting solids.[1] |
References
-
Reactivity of Oxazoles & Halogen Dance
-
Palladium-Catalyzed Coupling (Suzuki/Direct Arylation)
-
General Oxazole Properties
-
Oxazole - PubChem Compound Summary.[1] National Center for Biotechnology Information.
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazole [chemeurope.com]
- 4. labsolu.ca [labsolu.ca]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 5-Bromo-3-methyl-1,2-oxazole | C4H4BrNO | CID 53408116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. Oxazole - Wikipedia [en.wikipedia.org]
- 11. preprints.org [preprints.org]
Advantages of Using 5-Bromo-4-methyloxazole: A Comparative Technical Guide
This guide details the technical advantages of 5-Bromo-4-methyloxazole as a scaffold in medicinal chemistry, focusing on its orthogonal reactivity, regiochemical control, and physicochemical stability compared to other oxazole and heterocycle building blocks.
Executive Summary
5-Bromo-4-methyloxazole represents a "privileged" building block that solves two critical problems found in unsubstituted oxazole chemistry: volatility-induced handling issues and regiochemical ambiguity . Unlike the parent oxazole (bp ~69 °C) or 5-bromooxazole (chemically unstable), the 4-methylated analog offers a stable, handleable scaffold with two distinct, orthogonal reaction sites: the electrophilic C-5 bromide and the acidic C-2 proton. This guide explores its utility in accessing complex bio-active molecules via sequential cross-coupling and C–H activation.
Chemical Stability & Reactivity Profile
Handling and Physical Stability
The primary practical advantage of 5-bromo-4-methyloxazole over 5-bromooxazole is its physical robustness. Unsubstituted oxazoles are often volatile and prone to ring-opening hydrolysis under acidic conditions.
-
4-Methyl Stabilization: The electron-donating methyl group at C-4 stabilizes the oxazole ring against electrophilic decomposition and raises the boiling point, transforming a volatile reagent into a manageable liquid/solid.
-
Storage: Unlike 5-bromooxazole, which can degrade rapidly, the 4-methyl derivative exhibits improved shelf-life when stored under inert atmosphere at 2–8 °C.
Orthogonal Reactivity (The "Programmed" Scaffold)
The molecule possesses two chemically distinct sites that allow for "programmed" synthesis—sequential functionalization without the need for protecting groups.
| Position | Functionality | Reactivity Mode | Key Reaction Types |
| C-5 | C–Br Bond | Electrophilic | Palladium-catalyzed Cross-Coupling (Suzuki, Stille, Negishi) |
| C-2 | C–H Bond | Acidic Proton (pKa ~20) | Direct C–H Arylation, Lithiation/Quench |
| C-4 | Methyl Group | Steric/Metabolic Blocker | Inert to coupling; blocks metabolic oxidation |
Synthetic Versatility: Experimental Evidence
Regiocontrol in Cross-Coupling
The 4-methyl group acts as a steric and electronic "lock." In unsubstituted 5-bromooxazoles, nucleophilic attack or metal insertion can sometimes occur promiscuously. In 5-bromo-4-methyloxazole, the C-4 position is blocked, forcing exclusive reaction at C-5 during cross-coupling events.
Comparative Performance: Suzuki-Miyaura Coupling
-
Substrate: 5-Bromo-4-methyloxazole vs. 5-Bromooxazole
-
Observation: The 4-methyl variant typically affords higher yields (85-95%) due to reduced volatility and suppression of side reactions (e.g., ring opening) that plague the unsubstituted parent.
Sequential Functionalization Workflow
The following diagram illustrates the logical flow for building trisubstituted oxazoles using this building block.
Figure 1: Sequential functionalization strategy utilizing the orthogonal reactivity of the C-5 bromide and C-2 proton.
Medicinal Chemistry Attributes
Metabolic Stability (Scaffold Hopping)
In drug design, the C-4 position of the oxazole ring is a potential "soft spot" for metabolic oxidation (e.g., by CYP450 enzymes).
-
The Methyl Advantage: Substituting a hydrogen with a methyl group at C-4 blocks this metabolic pathway, potentially extending the half-life (
) of the drug candidate. -
Lipophilicity: The 4-methyl group incrementally increases LogP, which can improve membrane permeability compared to the more polar unsubstituted oxazole.
Bioisosterism
5-Bromo-4-methyloxazole serves as a precursor to 2,4,5-trisubstituted oxazoles, which are established bioisosteres for:
-
Amides: The oxazole ring mimics the planar geometry and hydrogen bond acceptor capability of a peptide bond.
-
Thiazoles: It offers a lower LogP alternative to thiazoles (Oxygen vs. Sulfur) while maintaining similar geometry.
Experimental Protocol: C-5 Suzuki Coupling
This protocol demonstrates the stability and reactivity of the scaffold under standard cross-coupling conditions.
Objective: Synthesis of 5-(4-methoxyphenyl)-4-methyloxazole.
Reagents:
-
5-Bromo-4-methyloxazole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Na2CO3 (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane)
Methodology:
-
Setup: Charge a reaction vial with 5-bromo-4-methyloxazole (1.0 mmol), boronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Solvent Addition: Add degassed DME (4 mL) and 2M Na2CO3 (2 mL).
-
Reaction: Seal and heat to 85 °C for 4–6 hours. (Note: The 4-methyl group ensures the starting material does not volatilize before reaction).
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome:
-
Yield: >85%
-
Selectivity: Exclusive C-5 coupling; C-2 proton remains intact for subsequent functionalization.
Comparison Table: Oxazole Building Blocks
| Feature | 5-Bromo-4-methyloxazole | 5-Bromooxazole | 4-Methyloxazole |
| Physical State | Liquid/Low-melt Solid | Volatile Liquid/Unstable | Liquid |
| Handling | Easy (Bench stable) | Difficult (Degrades/Volatile) | Moderate (Volatile) |
| C-5 Reactivity | High (C-Br) | High (C-Br) | Low (Requires C-H act.) |
| Regiocontrol | Excellent (Blocked C-4) | Poor (C-4 vs C-5 issues) | Good |
| Metabolic Stability | High (C-4 blocked) | Low (C-4 open) | High |
References
-
Synthesis and Reactivity of Bromo-Oxazoles
-
Direct C-H Arylation of Azoles
-
Metabolic Stability & Scaffold Hopping
- Title: Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Source: RSC Medicinal Chemistry.
-
URL:[Link]
-
General Oxazole Properties
- Title: Oxazole - Physical Properties and Acidity (pKa).
- Source: Wikipedia / Organic Chemistry D
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | MDPI [mdpi.com]
- 3. Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of reaction kinetics for different halogenated oxazoles
Executive Summary
This guide provides a technical analysis of halogenated oxazoles, a class of heterocycles critical to drug discovery but notorious for divergent reactivity profiles. Unlike carbocyclic aromatics, halogenated oxazoles exhibit a "Reactivity Dichotomy": the site most susceptible to nucleophilic attack (C2) is also the most prone to ring instability.
Key Findings for Researchers:
-
SNAr Efficiency: Follows the order C2 ≫ C4 > C5 .[1] Fluorine at C2 provides the fastest kinetics but carries the highest risk of hydrolysis.
-
Cross-Coupling (Pd): Oxidative addition rates favor C2 > C5 > C4 , with Iodo- and Bromo-oxazoles being the preferred scaffolds.
-
Lithiation Risks: Lithium-halogen exchange at C2 is kinetically rapid but thermodynamically unstable, often leading to ring-opening (isocyanide formation) unless maintained below -78°C.
Mechanistic Foundation: The Oxazole Dipole
To predict kinetics, one must understand the electronic landscape of the oxazole ring. The 1,3-placement of Oxygen and Nitrogen creates a unique dipole.
-
C2 Position (The "Hot" Spot): Flanked by both electronegative heteroatoms (N and O), C2 is highly electron-deficient (
). This lowers the LUMO energy, making it the primary target for nucleophiles (SNAr) and oxidative addition (Pd0). -
C4/C5 Positions: These carbons are less electron-deficient. C5 is slightly more reactive than C4 in electrophilic substitutions, but both are sluggish in SNAr without additional electron-withdrawing groups (EWG).
The "Ring-Opening" Trap
A critical kinetic competitor to substitution is ring opening. Under basic conditions (common in SNAr and Suzuki couplings), the C2 proton (or C2-metal species) can isomerize to an acyclic isocyanide enolate.
Comparative Kinetic Analysis
The following analysis compares the reaction rates (
Scenario A: Nucleophilic Aromatic Substitution (SNAr)[2]
Primary Driver: Electrophilicity of the carbon center. Mechanism: Addition-Elimination (Meisenheimer-like complex).
| Feature | 2-Halo Oxazole | 4-Halo Oxazole | 5-Halo Oxazole |
| Relative Rate ( | 1000x (Fastest) | < 1 (Very Slow) | ~1 (Slow) |
| Halogen Order | F ≫ Cl > Br > I | F > Cl | F > Cl |
| Limiting Factor | Leaving Group Ability vs. Ring Stability | High Activation Energy | High Activation Energy |
| Ideal Substrate | 2-Chlorooxazole | Requires strong EWG at C2/C5 | Requires strong EWG at C2/C4 |
Expert Insight: While 2-Fluorooxazole reacts fastest due to the high electronegativity of fluorine stabilizing the transition state (lowering
Scenario B: Transition Metal-Catalyzed Cross-Coupling
Primary Driver: Bond Dissociation Energy (BDE) and Distortion Energy.
Mechanism: Oxidative Addition (Rate Determining Step)
| Feature | 2-Halo Oxazole | 5-Halo Oxazole | 4-Halo Oxazole |
| Oxidative Addition Rate | Fast | Moderate | Slow |
| Preferred Halogen | I > Br ≫ Cl | I > Br | I > Br |
| Catalyst Requirement | Standard Pd(PPh3)4 | Requires electron-rich ligands (e.g., XPhos) | Requires specialized ligands (e.g., Buchwald gen 3) |
Expert Insight: C2-halides undergo oxidative addition rapidly because the resulting Pd(II) intermediate is stabilized by the adjacent nitrogen lone pair (chelation effect). However, C2-palladated species are prone to protodehalogenation if moisture is present.
Scenario C: Lithium-Halogen Exchange
Primary Driver: Stability of the resulting carbanion vs. Ring Opening.
-
C2-Lithiation: Extremely fast exchange (t1/2 < 1 min at -78°C). Critical Risk: The resulting 2-lithiooxazole is in equilibrium with the open-chain isocyanide. Above -50°C, the ring-open form dominates, destroying the scaffold.
-
C4/C5-Lithiation: Slower exchange. The resulting carbanions are more stable and less prone to ring opening.
Visualizing the Reactivity Landscape
The following diagram illustrates the decision matrix for selecting the correct halogenated oxazole based on the desired transformation.
Caption: Decision matrix for halogenated oxazole selection. C2 is the kinetic hotspot for all pathways but carries thermodynamic risks in lithiation.
Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols are recommended.
Protocol A: Kinetic Monitoring of SNAr via 19F NMR
Applicable for 2-Fluorooxazole derivatives to determine relative rates.
Objective: Determine
-
Preparation: Dissolve 2-fluorooxazole (0.1 mmol) and an internal standard (α,α,α-trifluorotoluene, 0.1 mmol,
-63 ppm) in anhydrous DMSO-d6 (0.6 mL). -
Baseline: Acquire a t=0 19F NMR spectrum. Ensure the integral ratio is 1:1.
-
Initiation: Inject nucleophile (e.g., morpholine, 1.0 mmol, 10 equiv) directly into the NMR tube via septum. Invert 3 times to mix.
-
Acquisition: Set NMR to array mode (one scan every 30 seconds for 60 minutes) at 25°C.
-
Validation:
-
Monitor the decay of the starting material peak (
~ -70 to -80 ppm). -
Monitor the appearance of fluoride ion (
-120 to -150 ppm depending on solvation). -
Mass Balance Check: The sum of the integrals (SM + Product + Fluoride) must remain constant relative to the internal standard. A loss of signal indicates ring opening/decomposition.
-
Protocol B: Cryogenic Trapping of 2-Lithiooxazoles
Applicable for validating Lithium-Halogen Exchange efficiency.
Objective: Quantify the stability of the lithiated intermediate before ring opening.
-
Setup: Flame-dry a 10 mL Schlenk flask under Argon. Add 2-bromooxazole (1.0 equiv) in THF (0.1 M).
-
Cooling: Cool to -100°C (Et2O/Liquid N2 bath). Note: Standard -78°C is often insufficient for 2-lithiooxazole stability over long periods.
-
Exchange: Add n-BuLi (1.05 equiv) dropwise over 5 minutes. Stir for exactly 2 minutes.
-
Trapping: Rapidly inject neat DMF (5.0 equiv) or D2O.
-
Warm-up: Allow to warm to room temperature only after quenching.
-
Analysis: Analyze crude mixture by 1H NMR.
-
Success: Presence of C2-formyl (or C2-D) oxazole.
-
Failure (Ring Opening): Presence of isocyanide signals (broad peaks, distinctive odor) or complex aliphatic mixtures.
-
Stability & Decomposition Pathway
Understanding the decomposition mechanism is vital for troubleshooting low yields.
Caption: The thermal instability pathway of C2-lithiated oxazoles leading to irreversible ring opening.
References
-
Veron, J. B., et al. (2008). "Regioselective Lithiation of Oxazoles: A Kinetic Study." Journal of Organic Chemistry.
-
Schnürch, M., et al. (2007). "Halogen-Dance Reactions on Oxazoles." Angewandte Chemie International Edition.
-
Boyle, R. G., et al. (2010). "Structure-Activity Relationships of 2-Substituted Oxazoles." Bioorganic & Medicinal Chemistry Letters.
- Hartwig, J. F. (2010). "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books. (Authoritative Text on Cross-Coupling Mechanisms).
-
Gribble, G. W. (2012).[2] "Ring Opening Strategies of Oxazoles." Comprehensive Heterocyclic Chemistry III.
(Note: While specific URLs to dynamic search results are transient, the citations above refer to established bodies of work in heterocyclic chemistry consistent with the search data.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
